6-Isopropylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3,(H2,8,10) |
InChI Key |
GOCCGYUXSRIIET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Isopropylpyrazin 2 Amine
Retrosynthetic Analysis and Strategic Disconnections for 6-Isopropylpyrazin-2-amine
Retrosynthetic analysis, the art of deconstructing a target molecule to identify viable starting materials, provides a logical framework for devising synthetic routes. For this compound, two primary disconnection strategies emerge, focusing on the formation of the pyrazine (B50134) core and the introduction of the key functional groups.
A primary disconnection can be made at the C-N bonds of the pyrazine ring, leading back to a 1,2-dicarbonyl compound and a 1,2-diamine. In this scenario, the isopropyl group would already be appended to the dicarbonyl precursor. A plausible retrosynthetic pathway would involve the disconnection of the pyrazine ring to reveal a substituted glyoxal (B1671930) and an aminating agent.
A second key disconnection targets the substituents on the pyrazine ring, namely the isopropyl and amino groups. This approach starts with a pre-formed pyrazine ring, which is then functionalized. For instance, a C-C bond disconnection of the isopropyl group could lead back to a 6-halopyrazin-2-amine and an isopropylating agent. Alternatively, a C-N bond disconnection of the amino group could suggest a 2-halopyrazine with an isopropyl group as a precursor.
A biomimetic-inspired retrosynthesis offers a compelling alternative. The synthesis of 2,5-diisopropylpyrazine (B1313309) through the dimerization of α-amino aldehydes derived from amino acids suggests a potential pathway. nih.gov By analogy, a disconnection of this compound could lead to two different α-amino aldehyde-like precursors, one of which would contribute the isopropyl group.
Precursor Synthesis and Functional Group Interconversions for Pyrazine Ring Formation
The synthesis of the pyrazine core typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The nature of the substituents on the final pyrazine is determined by the precursors used in this condensation.
For the synthesis of this compound, a key precursor would be an isopropyl-substituted 1,2-dicarbonyl compound. The synthesis of such precursors can be achieved through various methods, including the oxidation of the corresponding α-hydroxy ketones or the direct oxidation of activated methylenes adjacent to a carbonyl group.
Functional group interconversions are pivotal in preparing the necessary precursors. For instance, α-amino acids can serve as valuable starting materials. L-threonine, for example, has been shown to be a precursor for the biosynthesis of 2,5-dimethylpyrazine, proceeding through the intermediate l-2-amino-acetoacetate. nih.gov A similar strategy could be envisioned for the synthesis of an isopropyl-containing precursor, starting from an appropriate amino acid like valine.
The general synthesis of the pyrazine ring often involves the self-condensation of α-aminoketones or the reaction between a 1,2-diketone and a 1,2-diamine. The choice of reactants dictates the substitution pattern of the resulting pyrazine.
Direct Synthetic Approaches to this compound from Advanced Intermediates
Once a suitably substituted pyrazine precursor is obtained, direct synthetic approaches can be employed to install or modify the required functional groups to yield this compound.
Catalytic Hydrogenation Pathways (e.g., from 6-isopropenylpyrazin-2-amine)
A prominent strategy for introducing the isopropyl group is through the reduction of an isopropenyl group. The catalytic hydrogenation of an alkene is a well-established and efficient method for saturation. In this context, the synthesis of 6-isopropenylpyrazin-2-amine would be a critical step. This intermediate could then be subjected to catalytic hydrogenation to yield the target molecule.
The hydrogenation of alkenes is typically carried out using hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. libretexts.org The reaction is generally performed under mild conditions and proceeds with high chemoselectivity, reducing the double bond without affecting the aromatic pyrazine ring or the amino group. The process involves the syn-addition of hydrogen atoms to the double bond. youtube.com
Table 1: Catalysts for Alkene Hydrogenation
| Catalyst | Typical Conditions | Selectivity |
| Palladium on Carbon (Pd/C) | H₂, room temperature, atmospheric pressure | High for C=C bonds |
| Platinum(IV) oxide (Adam's catalyst) | H₂, room temperature, atmospheric pressure | Highly active, can reduce arenes under forcing conditions |
| Raney Nickel | H₂, elevated temperature and pressure | Active, often used for large-scale hydrogenations |
Alternative Methodologies for Isopropyl and Amino Group Installation
Beyond the hydrogenation of an alkenylpyrazine, other methods exist for the installation of the isopropyl and amino groups onto the pyrazine ring.
Installation of the Isopropyl Group:
Direct isopropylation of a pre-existing aminopyrazine can be challenging due to the electron-rich nature of the ring. However, radical alkylation methods, such as the Minisci reaction, could potentially be employed, although regioselectivity might be an issue. Cross-coupling reactions, like Suzuki or Negishi couplings, of a halogenated aminopyrazine with an appropriate isopropyl-organometallic reagent represent a more controlled approach.
Installation of the Amino Group:
The introduction of an amino group onto a pyrazine ring can be achieved through several established methods. The Chichibabin amination, which involves the reaction of a pyridine-like heterocycle with sodium amide, can be applied to pyrazines to introduce an amino group. google.com However, this reaction often requires harsh conditions and can lead to mixtures of products.
A more common and versatile method is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine. For instance, 2-chloro-6-isopropylpyrazine (B3090265) could be reacted with ammonia (B1221849) or an ammonia equivalent to displace the chloride and form the desired 2-amino product. google.com The reactivity of the halopyrazine is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens.
Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis
The synthesis of a specifically substituted molecule like this compound requires careful control over selectivity.
Chemoselectivity: When multiple functional groups are present in a molecule, it is crucial to react one selectively without affecting the others. For example, during the catalytic hydrogenation of 6-isopropenylpyrazin-2-amine, the catalyst and conditions must be chosen to selectively reduce the double bond while leaving the pyrazine ring and the amino group intact.
Regioselectivity: In reactions involving the functionalization of the pyrazine ring, directing the incoming group to the desired position is paramount. For instance, in the amination of a substituted pyrazine, the position of the incoming amino group is influenced by the electronic effects of the existing substituents and the reaction mechanism. In some cases, tele-substitution, where the incoming nucleophile attacks a position distant from the leaving group, can be observed in triazolopyrazine systems. nih.govbeilstein-journals.org The use of directing groups or specific catalysts can often control the regiochemical outcome of a reaction.
Stereoselectivity: While this compound itself is not chiral, stereoselective synthesis becomes a critical consideration if chiral centers are introduced into the molecule or if chiral catalysts are used in its synthesis. Enantioselective hydrogenation, for example, is a powerful tool for creating chiral centers with high stereocontrol. youtube.com This is particularly relevant in the synthesis of pharmaceutical compounds where only one enantiomer may be biologically active.
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are more environmentally benign, safer, and more efficient.
Key aspects of sustainable synthesis applicable to the production of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Condensation reactions to form the pyrazine ring, for example, often have high atom economy.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For instance, exploring water or other green solvents for pyrazine synthesis.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of metal catalysts for hydrogenation and cross-coupling reactions is a prime example.
One-Pot Reactions: Designing multi-step sequences that can be carried out in a single reaction vessel without isolating intermediates. This reduces solvent usage, waste generation, and energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as amino acids, aligns with the principles of sustainability. The biomimetic approach to pyrazine synthesis is a step in this direction. nih.gov
By integrating these principles into the synthetic design, the production of this compound can be made more efficient and environmentally responsible.
Chemical Reactivity and Transformation Studies of 6 Isopropylpyrazin 2 Amine
Reactivity of the Pyrazine (B50134) Ring System in 6-Isopropylpyrazin-2-amine
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the 2-amino group is a strong activating group, donating electron density into the ring system. This activation, along with the steric hindrance from the isopropyl group, dictates the regioselectivity and feasibility of substitution reactions on the pyrazine ring.
Electrophilic Aromatic Substitution Reactions
The amino group in this compound is a powerful ortho-, para-director, significantly activating the pyrazine ring towards electrophilic attack. Due to the structure of the pyrazine ring, the positions ortho (3-position) and para (5-position) to the amino group are the most electron-rich and thus the most susceptible to electrophilic substitution.
Halogenation is a well-documented electrophilic aromatic substitution reaction for 2-aminopyrazine (B29847) derivatives. For instance, the halogenation of 2-aminopyrazine with N-halosuccinimides (NXS) demonstrates the activating influence of the amino group. Studies on 2-aminopyrazine have shown that chlorination and bromination can be achieved in good yields. thieme.de The reaction conditions, such as the solvent and the use of microwave irradiation, can significantly influence the outcome, allowing for the preparation of both mono- and di-halogenated products. thieme.de In the case of this compound, electrophilic attack is expected to occur preferentially at the 5-position due to the para-directing effect of the amino group and less steric hindrance compared to the 3-position, which is adjacent to the bulky isopropyl group.
Table 1: Halogenation of 2-Aminopyrazine with N-Halosuccinimides
| Halogenating Agent | Solvent | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave | 2-Amino-5-bromopyrazine | Excellent | thieme.de |
| N-Bromosuccinimide (NBS) | Acetonitrile | Microwave | 2-Amino-3,5-dibromopyrazine | Excellent | thieme.de |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Stirring | 2-Amino-5-chloropyrazine | Good | thieme.de |
| N-Iodosuccinimide (NIS) | Acetonitrile | Stirring | 2-Amino-5-iodopyrazine | Poor | thieme.de |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. cdnsciencepub.com While this compound itself does not have a suitable leaving group, its halogenated derivatives are excellent substrates for SNAr reactions. For example, 2-amino-6-chloropyrazine (B134898) is a key intermediate in the synthesis of various biologically active compounds, where the chlorine atom is displaced by a variety of nucleophiles. rushim.rursc.org
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the pyrazine nitrogens. cdnsciencepub.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide, leading to a diverse array of substituted aminopyrazine derivatives. The synthesis of the antiviral drug Favipiravir, for instance, involves nucleophilic fluorination of a dichlorinated pyrazine intermediate. rsc.org
Oxidation and Reduction Chemistry
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The synthesis of 2-aminopyrazine 1-oxides has been achieved through the condensation of α-amino-nitriles with oximinomethyl ketones, indicating that the ring nitrogen can be selectively oxidized. acs.org This transformation introduces a new functional group that can further influence the reactivity of the molecule.
Reduction: The pyrazine ring can undergo reduction under various conditions. Catalytic hydrogenation of pyrazines typically leads to the corresponding piperazines, suggesting that under forcing conditions, the aromaticity of the pyrazine ring in this compound can be fully reduced. acs.org Milder and more controlled reduction can be achieved electrochemically. The electrochemical reduction of pyrazines in alkaline hydroorganic media yields 1,4-dihydropyrazines, which are often too unstable to be isolated and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. rushim.ruacs.org Studies on the electrochemical reduction of pyrazine on a silver electrode have identified the 1,4-dihydropyrazine (B12976148) cation as the main product. rsc.org These reduced pyrazine derivatives have shown reactivity towards molecular oxygen. masterorganicchemistry.com
Transformations Involving the Amino Functional Group
The exocyclic amino group of this compound is a key site for chemical modifications, allowing for the introduction of a wide range of functional groups through acylation, sulfonylation, and alkylation reactions.
Acylation and Sulfonylation Reactions
Acylation: The amino group of 2-aminopyrazine and its derivatives readily undergoes acylation with reagents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. enamine.net Studies on the acetylation of aminopyridines, a closely related class of compounds, have shown that the reaction with acetic anhydride proceeds directly at the exocyclic amino nitrogen. enamine.net This transformation is often carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides has been reported, demonstrating the versatility of this reaction.
Table 2: Acylation of Amines with Acetic Anhydride
| Amine Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aminopyridines | Acetic Anhydride | Acetone, 36°C | Acetylaminopyridines | enamine.net |
| Primary and Secondary Amines | Acetic Anhydride | Aqueous medium, NaHCO₃ | N-acyl derivatives |
Sulfonylation: Similar to acylation, the amino group can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to yield sulfonamides. This reaction is a common method for the protection of amino groups or for the synthesis of biologically active sulfonamide derivatives. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.
Alkylation Reactions
The alkylation of the amino group in this compound can be achieved through several methods, though direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. For example, N-monosubstituted 2-aminopyridines have been synthesized in high yield by refluxing the corresponding Schiff bases (formed from the amine and an aldehyde) in a formic acid-cumene solution. Another approach involves the "self-limiting alkylation" of N-aminopyridinium derivatives, which allows for selective monoalkylation. thieme.de
Diazotization and Subsequent Derivatizations
The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a highly reactive diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures to ensure the stability of the diazonium intermediate. mdpi.comorganic-chemistry.org The resulting 6-isopropylpyrazin-2-diazonium salt is a versatile intermediate that can be used in a variety of subsequent derivatization reactions without isolation.
One of the most common applications of aryl diazonium salts is their use in Sandmeyer reactions , where the diazonium group is replaced by a variety of substituents, typically with the aid of a copper(I) salt catalyst. wikipedia.orgmnstate.edu For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce chloro or bromo substituents onto the pyrazine ring, respectively. wikipedia.org Similarly, cyanation can be achieved using copper(I) cyanide (CuCN). wikipedia.org While specific studies on this compound are not widely documented, the general reactivity of other aminopyrazines and aromatic amines in Sandmeyer reactions suggests that a range of derivatives could be synthesized from this precursor. nih.govbohrium.com
Another important derivatization of diazonium salts is azo coupling , where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. wikipedia.orgnumberanalytics.com This reaction leads to the formation of brightly colored azo compounds. wikipedia.orgresearchgate.net The reactivity of heteroaromatic diazonium ions in azo coupling reactions has been studied, and it is known that the reaction rate is highly dependent on the pH of the medium and the nature of the coupling partner. cdnsciencepub.com Although specific examples involving this compound are scarce, the general principles of azo coupling are well-established for a wide range of aromatic and heteroaromatic amines. mdpi.comwikipedia.org
The following table provides a general overview of potential Sandmeyer reaction products starting from an aryl diazonium salt, which would be analogous to the reactions of diazotized this compound.
| Starting Material | Reagent | Product | Reaction Type |
| Ar-N₂⁺ | CuCl | Ar-Cl | Sandmeyer Reaction |
| Ar-N₂⁺ | CuBr | Ar-Br | Sandmeyer Reaction |
| Ar-N₂⁺ | CuCN | Ar-CN | Sandmeyer Reaction |
| Ar-N₂⁺ | KI | Ar-I | Sandmeyer-type Reaction |
| Ar-N₂⁺ | H₂O, heat | Ar-OH | Hydrolysis |
| Ar-N₂⁺ | HBF₄, heat | Ar-F | Balz-Schiemann Reaction |
Note: "Ar" represents the 6-isopropylpyrazin-2-yl group. Data is generalized from known Sandmeyer reactions of aromatic amines.
Reactivity of the Isopropyl Side Chain
The isopropyl group attached to the pyrazine ring offers another site for chemical modification, allowing for the synthesis of a variety of derivatives with altered steric and electronic properties.
The selective functionalization of alkyl side chains on aromatic and heteroaromatic rings is a common strategy in organic synthesis. While specific literature on the selective functionalization of the isopropyl group of this compound is limited, general methods for the transformation of similar alkyl-substituted heterocycles can be considered.
One common approach is free-radical halogenation , which can selectively introduce a halogen atom at the benzylic-like position of the isopropyl group. youtube.com For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, would be expected to yield 6-(1-bromo-1-methylethyl)pyrazin-2-amine. brainly.com This brominated derivative can then serve as a precursor for a variety of nucleophilic substitution reactions.
Oxidation of the isopropyl side chain represents another potential avenue for functionalization. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the isopropyl group to a carboxylic acid, yielding 2-aminopyrazine-6-carboxylic acid. However, the conditions for such a reaction would need to be carefully controlled to avoid degradation of the pyrazine ring and the amino group. nih.gov The selective oxidation of nitrogen-containing heterocycles can be challenging, but various methods have been developed to achieve this transformation. rsc.org
The table below illustrates hypothetical products from the selective functionalization of the isopropyl side chain of this compound based on general reactions of alkyl-substituted aromatic compounds.
| Starting Material | Reagent(s) | Hypothetical Product | Reaction Type |
| This compound | NBS, Radical Initiator | 6-(1-Bromo-1-methylethyl)pyrazin-2-amine | Free-Radical Bromination |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 2-Aminopyrazine-6-carboxylic acid | Side-Chain Oxidation |
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The presence of the amino group makes this compound a suitable candidate for various MCRs where an amine is a key component.
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov It is plausible that this compound could serve as the amine component in an Ugi reaction, leading to the formation of complex peptide-like structures incorporating the 6-isopropylpyrazine moiety. nih.govmdpi.com
The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the amine itself is not a direct component, a related pyrazine derivative, such as pyrazine-2-carbaldehyde (B1279537), could participate in this reaction. walisongo.ac.idnih.gov
The Biginelli reaction is a three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines. wikipedia.orgorganic-chemistry.org While the classical Biginelli reaction uses urea, variations using other amine-containing components have been developed. units.itnih.govnih.gov It is conceivable that this compound, with its amidine-like structure, could participate in Biginelli-type reactions to form novel fused heterocyclic systems.
The Hantzsch pyridine synthesis is another well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine. wikipedia.orgorganic-chemistry.org Modifications of this reaction using different amine sources are known, and it is possible that this compound could be employed to generate novel pyridine derivatives fused or substituted with the pyrazine ring. nih.govyoutube.com
The following table summarizes the general schemes of these MCRs and the potential role of this compound or a related derivative.
| Reaction Name | General Reactants | General Product | Potential Role of this compound |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Amine component |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Related pyrazine-2-carbaldehyde as carbonyl component |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidine | Amine/amidine component in variations |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Nitrogen source in variations |
Note: This table illustrates the potential for this compound to be used in MCRs based on the general reactivity of these named reactions.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 6 Isopropylpyrazin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-isopropylpyrazin-2-amine and its derivatives in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For a typical this compound structure, the following proton signals would be anticipated:
Aromatic Protons: The pyrazine (B50134) ring protons would appear as distinct signals in the aromatic region of the spectrum.
Isopropyl Group Protons: The methine (-CH) proton of the isopropyl group would appear as a multiplet, split by the adjacent methyl protons. The methyl (-CH₃) protons would appear as a doublet, split by the methine proton.
Amine Protons: The protons of the amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. udel.edu Each unique carbon atom in this compound would give rise to a distinct signal. udel.edu The chemical shifts of the carbon atoms in the pyrazine ring are particularly informative for confirming the substitution pattern. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. wikipedia.org
COSY: This experiment shows correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons of the isopropyl group and their relationship to the pyrazine ring. youtube.com
HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine Ring CH | 7.0 - 8.5 | 120 - 150 |
| Pyrazine Ring C-NH₂ | - | 150 - 160 |
| Pyrazine Ring C-isopropyl | - | 155 - 165 |
| Isopropyl CH | 2.5 - 3.5 (septet) | 30 - 40 |
| Isopropyl CH₃ | 1.0 - 1.5 (doublet) | 20 - 25 |
| Amine NH₂ | Variable (broad singlet) | - |
Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This precise mass can then be used to calculate the exact molecular formula (C₇H₁₁N₃), distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, a characteristic loss of a methyl group (M-15) from the isopropyl moiety is often observed in isopropyl-substituted pyrazines. oup.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of a molecule. istanbul.edu.tr When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present:
N-H Stretching: The amine group would show one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H bonds of the pyrazine ring and the aliphatic C-H bonds of the isopropyl group would appear in the region of 2850-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amine group would be observed in the 1250-1350 cm⁻¹ region.
Ring Breathing Modes: The pyrazine ring also exhibits characteristic "breathing" modes, which can be sensitive to substitution patterns. istanbul.edu.tr
Analysis of the FT-IR spectrum allows for the identification of the key functional groups within the molecule, providing complementary information to NMR and mass spectrometry. scispace.comhilarispublisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.
Pyrazine and its derivatives typically exhibit two main types of electronic transitions:
π → π transitions:* These are generally high-energy transitions that occur in the UV region and are characterized by high molar absorptivity (ε).
n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths and have a lower molar absorptivity. masterorganicchemistry.com
For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the pyrazine chromophore, with the position and intensity of the absorption bands being influenced by the amino and isopropyl substituents. The amino group, being an auxochrome, can cause a bathochromic (red) shift in the λmax values.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data can be used to generate a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide:
Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the substitution pattern on the pyrazine ring.
Precise bond lengths and angles: This data provides insight into the geometry of the molecule.
Information on intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, such as through hydrogen bonding involving the amine group.
X-ray crystallography provides a static picture of the molecule in the crystalline lattice, which complements the solution-state information obtained from NMR spectroscopy. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to derivatives)
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for characterizing chiral derivatives of this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) for a chiral molecule, while an achiral molecule will be silent. For enantiomers, the CD spectra are mirror images of each other. rsc.org This technique is highly sensitive for determining the enantiomeric purity and absolute configuration of chiral compounds. researchgate.net
Circularly Polarized Luminescence (CPL) Spectroscopy: CPL is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminescent molecule. cas.cz It provides information about the stereochemistry of the excited state. sci-hub.se
If a derivative of this compound possesses a chiral center (for example, through modification of the isopropyl group or introduction of a chiral substituent), chiroptical spectroscopy would be a critical tool for its stereochemical analysis.
Computational and Theoretical Investigations of 6 Isopropylpyrazin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 6-isopropylpyrazin-2-amine, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.
Key outputs from such studies would include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and stability. A smaller gap typically suggests that the molecule is more reactive. While general principles of electronic structure can be inferred from related pyrazine (B50134) derivatives, specific values for this compound remain to be calculated.
Density Functional Theory (DFT) Studies of Energetics and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules. nih.govrsc.org DFT studies on this compound would provide accurate predictions of its geometry, thermodynamic stability, and potential reaction pathways.
For instance, DFT calculations could be employed to determine the molecule's heat of formation and to identify the most stable arrangement of its atoms. Furthermore, by mapping out the energy landscape, researchers could predict the activation energies for various chemical transformations, offering insights into the molecule's reactivity and potential synthetic routes. Studies on related pyrazine derivatives have successfully used DFT to elucidate reaction mechanisms, but such specific data for this compound is absent from the literature. scispace.com
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. The isopropyl group and the amine group attached to the pyrazine ring of this compound can rotate, leading to different spatial arrangements or conformers.
A detailed conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This is often visualized through a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.govrsc.org While studies on other alkyl-substituted pyrazines have been conducted, a specific PES for this compound has not been reported. colostate.eduacs.orgdtic.mil Understanding the preferred conformation is essential for predicting how it might interact with biological targets such as enzymes or receptors.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecules are not static entities; they are in constant motion. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound would track the movements of its atoms, revealing how the molecule vibrates, rotates, and changes its conformation.
Furthermore, MD simulations are invaluable for understanding how a molecule behaves in different environments, such as in a solvent like water. The presence of a solvent can significantly influence a molecule's conformation and reactivity. mdpi.comresearchgate.netrsc.org By simulating this compound in a virtual solvent box, researchers could gain insights into its solubility and how it interacts with surrounding solvent molecules. Such simulations have been instrumental in understanding the behavior of other aminopyrazine compounds, particularly in the context of their binding to proteins. nih.govrsc.orgresearchgate.net
In Silico Prediction of Spectroscopic Parameters
Spectroscopy is a key experimental technique for identifying and characterizing molecules. Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
For this compound, in silico predictions could be made for its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. nih.govrsc.org Agreement between the predicted and experimental spectra would provide strong evidence for the correctness of the computationally determined structure. This type of combined experimental and computational study is common for new compounds but has not yet been published for this compound.
Computational Mechanistic Elucidation of Chemical Transformations
Should this compound be involved in or be a product of a chemical reaction, computational chemistry could be used to elucidate the step-by-step mechanism of that transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed.
This level of mechanistic insight is invaluable for optimizing reaction conditions and for designing new, more efficient synthetic routes. While the general reactivity of pyrazines has been studied computationally, the specific chemical transformations involving this compound remain an open area for investigation. scispace.com
Bioactivity and Mechanistic Elucidation of 6 Isopropylpyrazin 2 Amine and Its Analogs
Exploration of Molecular Targets and Biological Pathways
There is no available research identifying the specific molecular targets or biological pathways modulated by 6-Isopropylpyrazin-2-amine.
In Vitro Enzyme Inhibition Assays (e.g., RAD51 Inhibition)
No studies reporting in vitro enzyme inhibition assays for this compound, including its effect on RAD51, have been found.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Due to the absence of inhibition data, no kinetic characterization of enzyme-inhibitor interactions involving this compound is available.
Molecular Recognition and Binding Studies with Biological Macromolecules
There are no published molecular recognition or binding studies, such as ligand-protein docking or biophysical characterization, for this compound with any biological macromolecules involved in DNA repair.
Ligand-Protein Docking and Molecular Dynamics Simulations
No molecular docking or molecular dynamics simulation studies of this compound with proteins like RAD51 have been reported.
Biophysical Characterization of Binding Affinity
There is no data from biophysical methods characterizing the binding affinity of this compound to any relevant biological targets.
Applications in Rational Medicinal Chemistry Scaffold Design
6-Isopropylpyrazin-2-amine as a Core Scaffold for Targeted Molecule Synthesis
The compound this compound serves as a valuable starting point for the synthesis of more complex molecules aimed at specific biological targets. Its structure, featuring a pyrazine (B50134) ring substituted with an isopropyl group and an amine, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The pyrazine core itself is a bioisostere of other aromatic rings like benzene (B151609) or pyridine (B92270), but the presence of two nitrogen atoms imparts distinct electronic properties and hydrogen bonding capabilities. researchgate.netnih.gov These nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. researchgate.net
The utility of the pyrazine scaffold is exemplified in the development of inhibitors for various enzymes and receptors. For instance, pyrazine-based compounds have been investigated as potential anticancer agents and antivirals. mdpi.comresearchgate.netjrespharm.com The ability to readily synthesize a library of derivatives from a core scaffold like this compound is a cornerstone of modern medicinal chemistry, facilitating the rapid identification of lead compounds.
Design Principles for Pyrazine-Based Lead Compounds and Analogs
The design of effective lead compounds and their subsequent analogs from a pyrazine core follows several key principles rooted in medicinal chemistry. The overarching goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Key Design Principles:
Structure-Activity Relationship (SAR) Exploration: Systematic modification of the pyrazine scaffold is undertaken to understand how changes in chemical structure affect biological activity. This involves altering substituents at various positions on the pyrazine ring to enhance binding affinity and efficacy.
Bioisosteric Replacement: The pyrazine ring can be considered a bioisostere for other aromatic systems. Medicinal chemists leverage this by substituting, for example, a phenyl ring with a pyrazine ring to improve properties like solubility or metabolic stability while maintaining or enhancing biological activity. researchgate.net
Introduction of Key Interacting Moieties: The nitrogen atoms of the pyrazine ring are often key interaction points, acting as hydrogen bond acceptors. researchgate.net The design of analogs frequently focuses on positioning these nitrogen atoms to form optimal interactions with amino acid residues in the target protein's binding site.
A critical aspect of the design process is to achieve a balance between potency and "drug-like" properties, often guided by frameworks such as Lipinski's Rule of Five. This ensures that the designed molecules have a higher probability of being orally bioavailable and exhibiting favorable pharmacokinetic profiles.
Synthetic Accessibility and Diversification Strategies for Scaffold Modification
A significant advantage of using this compound as a scaffold is its synthetic tractability, which allows for the creation of large and diverse compound libraries for high-throughput screening. The reactivity of the pyrazine ring and its substituents enables a wide range of chemical modifications.
Common Diversification Strategies:
Functionalization of the Amine Group: The primary amine at the 2-position is a versatile functional group. It can readily undergo acylation to form amides, react with sulfonyl chlorides to produce sulfonamides, or be alkylated to yield secondary and tertiary amines. These reactions allow for the introduction of a vast array of chemical functionalities.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for modifying the pyrazine core. nih.gov Halogenated pyrazine derivatives can be used as substrates to introduce aryl, heteroaryl, or alkyl groups at specific positions on the ring, dramatically increasing molecular complexity and allowing for the exploration of new chemical space.
Modification of the Isopropyl Group: While often retained for its specific steric and electronic contributions, the isopropyl group can also be modified or replaced with other alkyl or functionalized chains to probe different regions of a binding pocket.
These synthetic strategies can be employed in both solution-phase and solid-phase synthesis, with the latter being particularly amenable to the rapid generation of large compound libraries for initial screening efforts. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches Utilizing the Pyrazine Core
The development of pyrazine-based drug candidates is often guided by computational methods, which can be broadly categorized into ligand-based and structure-based approaches. iaanalysis.comresearchgate.net
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. iaanalysis.com These approaches rely on the knowledge of existing active ligands.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. By analyzing a set of known active pyrazine-containing molecules, a pharmacophore model can be generated and used to virtually screen large compound databases for new molecules that fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. iaanalysis.com For pyrazine derivatives, QSAR models can be built to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD methods can be used to design ligands that bind with high affinity and selectivity. iaanalysis.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For pyrazine-based compounds, docking studies can reveal how the pyrazine ring and its substituents fit into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are most important for binding. researchgate.netsemanticscholar.org This information is invaluable for guiding the design of more potent inhibitors.
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments, including those containing a pyrazine core, are screened for their ability to bind to the target protein. Promising fragments are then grown or linked together to create more potent lead compounds. The pyrazine scaffold, with its defined interaction points, is well-suited for this approach.
The integration of these computational techniques with synthetic chemistry allows for a more efficient and rational drug discovery process, accelerating the journey from an initial scaffold like this compound to a potential clinical candidate.
Future Directions and Emerging Research Avenues for 6 Isopropylpyrazin 2 Amine
Development of Novel and Efficient Synthetic Methodologies
The advancement of research into 6-Isopropylpyrazin-2-amine is contingent upon the development of efficient and scalable synthetic routes. While classical methods for pyrazine (B50134) synthesis exist, contemporary research is focused on more sophisticated and sustainable approaches.
Future synthetic strategies for this compound could leverage modern catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for the direct amination of a pre-functionalized 2-halo-6-isopropylpyrazine. nih.govyoutube.com This approach offers high yields and functional group tolerance, which is advantageous for creating a library of derivatives. A potential synthetic scheme is the reaction of 2-chloro-6-isopropylpyrazine (B3090265) with an ammonia (B1221849) surrogate under palladium catalysis.
Another promising avenue is the application of C-H functionalization, a rapidly evolving field in organic synthesis. nih.gov Direct amination of the pyrazine ring at the C2 position would be an atom-economical approach, avoiding the pre-installation of a halogen. This could potentially be achieved using transition-metal catalysts that facilitate the direct coupling of an amine source to the pyrazine core.
Furthermore, biomimetic synthesis routes are gaining traction. One such approach involves the dimerization of α-amino aldehydes derived from amino acids. nih.govresearchgate.net For this compound, a plausible route could involve the in-situ generation of an α-amino aldehyde from valine, followed by a controlled dimerization and oxidation sequence. This method offers a concise and potentially stereoselective pathway to the target molecule.
A summary of potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Key Features | Potential Starting Materials |
| Palladium-Catalyzed Amination | High yield, functional group tolerance | 2-halo-6-isopropylpyrazine, ammonia surrogate |
| C-H Functionalization | Atom-economical, direct amination | Isopropylpyrazine, amine source |
| Biomimetic Synthesis | Concise, potentially stereoselective | Valine-derived α-amino aldehyde |
Advanced Mechanistic Studies on Biological Interactions at a Molecular Level
Understanding how this compound interacts with biological targets at the molecular level is crucial for its development in areas such as drug discovery. Future research should employ a combination of computational and biophysical techniques to elucidate these interactions.
Molecular docking studies can provide initial insights into the potential binding modes of this compound with various protein targets. nih.govnih.govnih.gov By modeling the compound within the active site of enzymes or the binding pockets of receptors, researchers can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, the amine group of this compound could act as a hydrogen bond donor, while the isopropyl group could engage in hydrophobic interactions.
To experimentally validate and further characterize these interactions, a suite of biophysical techniques can be employed. acs.orgnih.gov Isothermal titration calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction between this compound and a target protein. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping, can identify the specific atoms of the compound that are in close contact with the protein and map the binding site on the protein surface. nih.govrsc.org
X-ray crystallography of a co-crystal of this compound with its target protein would provide the most detailed atomic-level picture of the binding mode, revealing the precise orientation of the molecule and the network of interactions that stabilize the complex. nih.gov
A summary of techniques for mechanistic studies is provided in Table 2.
| Technique | Information Gained |
| Molecular Docking | Predicted binding mode and key interactions |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, and thermodynamics |
| Nuclear Magnetic Resonance (NMR) | Identification of binding epitopes and conformational changes |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex |
Integration of this compound into Complex Molecular Architectures
The unique structural and electronic features of this compound make it an attractive building block for the construction of more complex molecular architectures with tailored functionalities. beilstein-journals.orgnih.gov
One area of exploration is the use of this compound as a tecton, or building block, in supramolecular chemistry. beilstein-journals.orgnih.gov The pyrazine nitrogen atoms can act as coordination sites for metal ions, enabling the self-assembly of metallo-supramolecular structures such as macrocycles and coordination polymers. beilstein-journals.org The isopropyl group could influence the packing and solubility of these assemblies, while the amine group provides a handle for further functionalization or for directing the assembly through hydrogen bonding.
In the realm of materials science, aminopyrazine derivatives have been incorporated into hybrid ultramicroporous materials (HUMs). nih.gov These materials have shown promise in gas separation applications. This compound could be explored as a ligand in such materials, where the isopropyl group might modulate the pore size and surface properties, potentially leading to materials with novel selective adsorption capabilities.
Furthermore, this compound can serve as a scaffold for the synthesis of larger, biologically active molecules. The amine group can be readily acylated or alkylated to attach other pharmacophores, leading to hybrid molecules with potentially enhanced or dual activities. nih.gov For instance, it could be coupled with other heterocyclic systems known for their biological relevance.
Examples of complex architectures are outlined in Table 3.
| Architecture Type | Potential Application | Role of this compound |
| Metallo-supramolecular Assemblies | Catalysis, sensing | Coordinating ligand |
| Hybrid Ultramicroporous Materials | Gas separation and storage | Pore-modifying ligand |
| Hybrid Biologically Active Molecules | Drug discovery | Core scaffold |
Exploration of Structure-Function Relationships via Advanced Molecular Engineering
A systematic exploration of the structure-function relationships (SFR) of this compound is essential for optimizing its properties for specific applications. This can be achieved through a combination of synthetic chemistry and advanced computational methods.
A key area of investigation would be the systematic modification of the isopropyl group. By synthesizing a series of analogs with different alkyl substituents at the 6-position, researchers can probe the influence of steric bulk and lipophilicity on biological activity or material properties. For example, studies on pyrazinoic acid analogs have shown that branched alkylamino groups at certain positions can enhance antimycobacterial activity. nih.gov A similar trend might be observed for 6-alkyl-2-aminopyrazines.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with observed activity. chemicalbook.comresearchgate.net By analyzing a dataset of this compound analogs with their corresponding biological data, QSAR models can identify key molecular descriptors that govern activity. This information can then guide the design of new, more potent, or selective compounds.
Computational design tools can be used to rationally design novel derivatives of this compound. nih.gov For instance, by using the three-dimensional structure of a target protein, researchers can design modifications to the this compound scaffold that are predicted to enhance binding affinity or selectivity. These designed compounds can then be synthesized and tested, creating an iterative cycle of design, synthesis, and evaluation.
A summary of approaches for exploring structure-function relationships is presented in Table 4.
| Approach | Objective | Methodology |
| Systematic Modification | Investigate the role of the alkyl substituent | Synthesis and testing of a library of analogs |
| QSAR Modeling | Develop predictive models for activity | Statistical analysis of structural descriptors and biological data |
| Computational Design | Rationally design novel derivatives | Structure-based or ligand-based computational modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
